6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one
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Overview
Description
6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Antiviral Activity : Derivatives of this compound have been synthesized and evaluated for their antiviral activities, particularly against herpes simplex virus type-1. Compounds such as 3-(4-methylphenyl)-5-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole and others showed significant antiviral activity in vitro (Tantawy et al., 2012).
- Anticancer and Anti-Inflammatory Agents : Synthesis of novel pyrazole derivatives, including those containing pyrazolo[4,3-d]-pyrimidine structures, have demonstrated promising anticancer and anti-inflammatory properties. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and displayed significant antimicrobial activity (Hafez et al., 2016).
- Antimicrobial Activity : Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives have been synthesized and shown potent antimicrobial activity. This research highlights the compound's potential in developing new antimicrobial agents (Shamroukh et al., 2007).
Chemical Synthesis and Characterization
- Synthetic Routes : The chemical compound and its derivatives are synthesized through various routes, including Claisen-Schmidt condensation, which serves as a foundation for constructing different heterocyclic rings. These synthetic pathways are critical for developing novel compounds with potential therapeutic applications (Tantawy et al., 2012).
- Characterization and Evaluation : New series of pyrazole derivatives have been characterized by physical constants, IR, 1H NMR, mass spectra, and elemental analyses. Their in vitro biological studies include antibacterial, antifungal, and antitubercular activities, showcasing the diverse applications of these compounds in medicinal chemistry (Mistry et al., 2012).
Mechanism of Action
Target of Action
The primary target of MLS000036000, also known as TCMDC-123713, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-123713 interacts with PfCLK3, inhibiting its function . This inhibition disrupts the RNA splicing process within the malarial parasite, which is crucial for its survival and proliferation .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-123713 affects the RNA splicing pathway within the malarial parasite . This disruption in the RNA splicing process prevents the proper functioning of the parasite, leading to its eventual death .
Result of Action
The result of TCMDC-123713’s action is the death of the malarial parasite . By inhibiting PfCLK3 and disrupting RNA splicing, the compound prevents the parasite from carrying out essential biological processes, leading to its death .
Properties
IUPAC Name |
4-methyl-2-[3-methyl-5-(4-methylanilino)pyrazol-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10-4-6-13(7-5-10)18-14-8-12(3)20-21(14)16-17-11(2)9-15(22)19-16/h4-9,18H,1-3H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJOBJBWOPBBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.